An In-depth Technical Guide to Ethyl 4,5-difluoro-2-isopropoxybenzoate
An In-depth Technical Guide to Ethyl 4,5-difluoro-2-isopropoxybenzoate
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of Ethyl 4,5-difluoro-2-isopropoxybenzoate, a specialized fluorinated aromatic compound. Given its structural motifs, this molecule serves as a valuable, high-potential building block for professionals in medicinal chemistry and materials science. This guide will detail its core physicochemical properties, a robust and logical synthetic pathway with mechanistic insights, and the analytical methods required for its structural validation.
Compound Profile and Physicochemical Properties
Ethyl 4,5-difluoro-2-isopropoxybenzoate is a substituted benzoate ester. The presence of two fluorine atoms on the benzene ring, combined with an isopropoxy group ortho to the ester, creates a unique electronic and steric profile. These features are highly sought after in modern drug discovery to modulate properties such as metabolic stability, lipophilicity, and target-binding affinity.
While not cataloged in major public chemical databases, its fundamental properties can be precisely calculated from its structure.
| Property | Value | Source |
| IUPAC Name | Ethyl 4,5-difluoro-2-isopropoxybenzoate | - |
| Molecular Formula | C₁₂H₁₄F₂O₃ | Calculated |
| Molecular Weight | 244.24 g/mol | Calculated |
| Monoisotopic Mass | 244.0911 Da | Calculated |
| CAS Number | Not Assigned | - |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of Ethyl 4,5-difluoro-2-isopropoxybenzoate involves a two-step process starting from the commercially available 4,5-difluoroanthranilic acid, proceeding through a stable hydroxy-intermediate. This pathway is designed for high yield and purity.
Overall Synthetic Workflow
The synthesis capitalizes on standard, well-understood organic transformations: diazotization to convert an amine to a hydroxyl group, followed by a Williamson ether synthesis to install the isopropoxy moiety.
Caption: Synthetic pathway for Ethyl 4,5-difluoro-2-isopropoxybenzoate.
Experimental Protocol
Part A: Synthesis of Ethyl 4,5-difluoro-2-hydroxybenzoate (Intermediate)
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Diazotization: To a stirred suspension of 4,5-difluoroanthranilic acid (1.0 eq) in 10% aqueous sulfuric acid at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 1 hour.
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Hydrolysis & Esterification: The resulting diazonium salt solution is added portion-wise to a refluxing solution of ethanol containing a catalytic amount of concentrated sulfuric acid. The reaction is refluxed for 4 hours until nitrogen evolution ceases.
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Work-up: The mixture is cooled, and the ethanol is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate, which can be purified by column chromatography.
Part B: Synthesis of Ethyl 4,5-difluoro-2-isopropoxybenzoate (Final Product)
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Reaction Setup: To a solution of Ethyl 4,5-difluoro-2-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
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Alkylation: 2-Iodopropane (1.5 eq) is added dropwise to the suspension. The reaction mixture is then heated to 80°C and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with water (2x), brine (1x), and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the resulting crude product is purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure Ethyl 4,5-difluoro-2-isopropoxybenzoate.
Field-Proven Insights: The "Why" Behind the Protocol
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Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating the phenolic hydroxyl group to form the reactive phenoxide nucleophile without causing unwanted side reactions like ester hydrolysis.
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Solvent Selection: Anhydrous DMF is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction with 2-iodopropane.
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Temperature Control: Heating to 80°C provides the necessary activation energy for the Sₙ2 displacement reaction to proceed at a practical rate. Higher temperatures risk decomposition or side reactions.
Structural Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. This multi-faceted approach provides a self-validating system for the final product.
Expected Spectroscopic Data
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¹H NMR (Proton NMR):
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Ethyl Group: A triplet around δ 1.3-1.4 ppm (3H, -CH₃) and a quartet around δ 4.3-4.4 ppm (2H, -OCH₂-).
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Isopropoxy Group: A doublet around δ 1.3-1.4 ppm (6H, -CH(CH₃)₂) and a septet around δ 4.6-4.7 ppm (1H, -OCH(CH₃)₂).
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Aromatic Protons: Two signals in the aromatic region (δ 6.8-7.8 ppm), appearing as complex doublets of doublets due to coupling with each other and with the two fluorine atoms (³JHH, ³JHF, and ⁴JHF couplings).
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¹³C NMR (Carbon NMR):
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Ester Carbonyl: A signal around δ 164-166 ppm.
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Aromatic Carbons: Six distinct signals. The carbons directly bonded to fluorine (C4 and C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller two- or three-bond couplings.
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Aliphatic Carbons: Signals corresponding to the ethyl (-OCH₂CH₃) and isopropoxy (-OCH(CH₃)₂) groups.
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¹⁹F NMR (Fluorine NMR):
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Two distinct signals are expected for F4 and F5, appearing as doublets due to coupling to each other. Each signal will be further split into a doublet of doublets by coupling to the adjacent aromatic protons.
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High-Resolution Mass Spectrometry (HRMS):
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The ESI-MS in positive ion mode should show a protonated molecular ion peak ([M+H]⁺) at an m/z value that corresponds to the calculated monoisotopic mass (C₁₂H₁₅F₂O₃⁺), which is approximately 245.0989. This provides unambiguous confirmation of the molecular formula.
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Applications in Research and Development
Ethyl 4,5-difluoro-2-isopropoxybenzoate is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex molecular architectures.
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Medicinal Chemistry: The difluorobenzene motif is a cornerstone of modern drug design, found in numerous approved drugs, including kinase inhibitors.[1] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
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Scaffold Development: The isopropoxy group provides steric bulk and can serve as a lipophilic handle that improves cell permeability or fits into specific hydrophobic pockets of a biological target. Its position ortho to the ester allows it to influence the conformation of the molecule.
The strategic placement of fluorine atoms and the isopropoxy group makes this compound a high-value precursor for developing novel therapeutics targeting a range of diseases.
References
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The Royal Society of Chemistry. Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. Available at: [Link]
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PubChem - NIH. Ethyl 4-isopropoxybenzoate. Available at: [Link]
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SciELO. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Available at: [Link]
- Google Patents. Intermediates in the preparation of 4,5-difluoroanthranillic acid.
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PMC - NIH. 3,4-Difluoro-2-hydroxybenzoic acid. Available at: [Link]
